5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

Catalog No.
S1501334
CAS No.
175850-28-9
M.F
C32H22S2
M. Wt
470.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

CAS Number

175850-28-9

Product Name

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

IUPAC Name

2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene

Molecular Formula

C32H22S2

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H

InChI Key

SJNXLFCTPWBYSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6

5,5'-Di(4-biphenylyl)-2,2'-bithiophene is a compound characterized by its unique molecular structure, which consists of two biphenyl groups attached to the 5,5' positions of a bithiophene backbone. The chemical formula for this compound is C32H22S2C_{32}H_{22}S_2, and it has a molecular weight of approximately 498.65 g/mol. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable optoelectronic properties and high thermal stability .

BP2T's mechanism of action is primarily related to its semiconducting properties. Under applied voltage, BP2T can generate and transport charge carriers (electrons and holes), making it a potential candidate for organic electronics applications like organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) [, ].

The reactions involving 5,5'-di(4-biphenylyl)-2,2'-bithiophene primarily focus on its role as a building block in the synthesis of larger conjugated systems. It can undergo various coupling reactions such as Suzuki or Stille coupling to form more complex oligomers or polymers. These reactions typically involve the introduction of functional groups that can enhance solubility or modify electronic properties, allowing for the fine-tuning of the material's characteristics for specific applications .

The synthesis of 5,5'-di(4-biphenylyl)-2,2'-bithiophene can be achieved through several methods:

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling allows for the formation of the biphenyl substituents on the bithiophene backbone.
  • Direct Arylation: This method involves direct arylation of the bithiophene core with aryl halides under specific conditions to achieve the desired substitution pattern.
  • Reprecipitation Techniques: Nanocrystals of this compound can be prepared using solution-grown methods or improved reprecipitation techniques to control size and morphology for enhanced optoelectronic properties .

5,5'-Di(4-biphenylyl)-2,2'-bithiophene has several key applications:

  • Organic Light-Emitting Diodes (OLEDs): Its excellent charge transport properties make it suitable for use in OLEDs where efficient light emission is required.
  • Organic Photovoltaics (OPVs): The compound can be utilized in OPV devices due to its ability to facilitate charge separation and transport.
  • Field-Effect Transistors (OFETs): Its semiconductor characteristics allow it to be employed in organic field-effect transistors.

These applications stem from its favorable electronic properties and thermal stability .

Several compounds share structural similarities with 5,5'-di(4-biphenylyl)-2,2'-bithiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,2'-BithiopheneBasic structure with two thiophene unitsSimpler structure; less functionalization
4,4'-Dihexyl-2,2'-bithiopheneAlkylated at 4-positionEnhanced solubility; used in polymer synthesis
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiopheneBromo groups enhance reactivityUseful for further functionalization
5,5'-Bis(4-methoxyphenyl)-2,2'-bithiopheneMethoxy substituents improve solubilityPotentially different optical properties

The uniqueness of 5,5'-di(4-biphenylyl)-2,2'-bithiophene lies in its specific biphenyl substitution pattern which enhances its optoelectronic properties compared to simpler derivatives while maintaining a robust bithiophene backbone that is advantageous for electronic applications .

XLogP3

9.6

Wikipedia

AGN-PC-0N85WR

Dates

Modify: 2023-08-15

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